N6-Octanoyl Cordycepin

Description

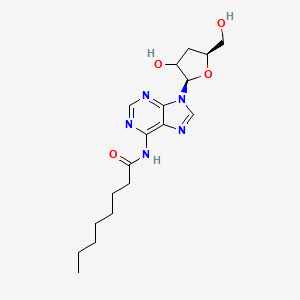

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13?,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOORYDEEUDEJJ-TWZXDDCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C(C[C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676078 | |

| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77378-05-3 | |

| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N6 Octanoyl Cordycepin

Strategies for the Chemical Synthesis of N6-Octanoyl Cordycepin (B1669437)

The synthesis of N6-Octanoyl Cordycepin primarily revolves around the selective acylation of the N6-amino group of the adenine (B156593) moiety of cordycepin. This transformation requires careful consideration of the reactive hydroxyl groups present on the sugar portion of the molecule.

Direct Acylation Approaches at the N6 Position

The most direct route to this compound involves the reaction of cordycepin with an activated form of octanoic acid, such as octanoyl chloride or octanoic anhydride. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the N6-amino group. The choice of solvent is also crucial and is often a polar aprotic solvent like pyridine (B92270) or dimethylformamide (DMF) to ensure the solubility of the reactants.

While straightforward in concept, direct acylation can be complicated by the presence of the 2'- and 5'-hydroxyl groups on the deoxyribose ring of cordycepin. These hydroxyl groups are also nucleophilic and can compete with the N6-amino group for the acylating agent, leading to a mixture of O-acylated and N-acylated products. Therefore, achieving selectivity for the desired N6-acylation is a key challenge.

In a study focused on synthesizing a series of N-acyl-cordycepin derivatives, including N-octanoyl-cordycepin, the primary goal was to enhance the bioavailability of cordycepin by slowing down its metabolic degradation. nih.gov This research underscores the therapeutic motivation behind such chemical modifications.

Role of Protecting Group Chemistry in this compound Synthesis

To overcome the challenge of non-selective acylation, protecting group chemistry is an indispensable tool in the synthesis of this compound. The hydroxyl groups of the sugar moiety are temporarily blocked with protecting groups to prevent them from reacting with the acylating agent.

Commonly used protecting groups for the hydroxyl functions of nucleosides include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), and acetal (B89532) groups like the tetrahydropyranyl (THP) group. The selection of the protecting group depends on its stability under the reaction conditions required for N6-acylation and the ease of its subsequent removal to yield the final product.

A widely employed strategy for the selective N-acylation of deoxynucleosides like cordycepin is the "transient protection" method. This involves the in-situ silylation of the hydroxyl groups with a reagent like trimethylsilyl (B98337) chloride (TMSCl), followed by the addition of the acylating agent. The silyl ethers are then readily cleaved during the aqueous workup, yielding the N-acylated product. This approach avoids the need for separate protection and deprotection steps, making the synthesis more efficient. google.com

The general scheme for the synthesis of this compound using protecting groups is as follows:

Protection: The 2'- and 5'-hydroxyl groups of cordycepin are protected.

N6-Acylation: The protected cordycepin is reacted with octanoyl chloride or a similar acylating agent.

Deprotection: The protecting groups are removed to yield this compound.

Optimization of Reaction Conditions for Research-Scale Production

The efficient synthesis of this compound on a research scale requires the careful optimization of several reaction parameters to maximize the yield and purity of the product. Key factors that are typically optimized include:

Choice of Acylating Agent: While octanoyl chloride is a common choice, other activated forms of octanoic acid, such as its N-hydroxysuccinimide (NHS) ester, can offer improved selectivity and milder reaction conditions.

Base: The choice and amount of base can significantly influence the reaction rate and the formation of byproducts. Common bases include pyridine, triethylamine, and N,N-diisopropylethylamine (DIPEA).

Solvent: The solvent must be inert to the reactants and provide good solubility. Pyridine often serves as both a solvent and a base.

Temperature and Reaction Time: These parameters are optimized to ensure the reaction goes to completion while minimizing the degradation of the starting material and product.

The purification of the final product is also a critical step. Chromatographic techniques, such as column chromatography on silica (B1680970) gel, are typically employed to separate this compound from any unreacted starting materials, O-acylated byproducts, and other impurities.

Comparative Analysis of this compound Synthesis Routes

The synthesis of this compound can be approached through different strategic routes, each with its own advantages and disadvantages. A comparative analysis of these routes is essential for selecting the most suitable method for a particular research or production need.

| Synthetic Route | Advantages | Disadvantages |

| Direct Acylation without Protecting Groups | Fewer synthetic steps, potentially lower cost. | Lack of selectivity can lead to a mixture of products and low yields of the desired compound. Separation of isomers can be challenging. |

| Acylation with Protecting Groups (e.g., silyl ethers) | High selectivity for N6-acylation, leading to higher yields and easier purification. | Requires additional protection and deprotection steps, which can increase the overall complexity and cost of the synthesis. |

| Transient Protection Method (e.g., in-situ silylation) | Combines the advantages of both methods by offering high selectivity in a one-pot procedure, improving overall efficiency. | May require careful control of reaction conditions to ensure the transient protection is effective and the silyl groups are completely removed during workup. |

| Enzymatic Synthesis | High selectivity (regio- and stereoselectivity), mild reaction conditions, and environmentally friendly. | May require specific enzymes that are not always readily available or cost-effective. Optimization of enzymatic reactions can be time-consuming. |

While chemical synthesis is the most documented approach, enzymatic methods using lipases or proteases could offer a highly selective alternative for the N6-acylation of cordycepin. However, the feasibility of such enzymatic routes for this compound has not been extensively reported in the literature.

Novel Derivatization Strategies for N6-Cordycepin Analogs

The derivatization of cordycepin at the N6-position is a promising strategy for modulating its biological activity and improving its pharmacokinetic properties. Beyond simple acylation with saturated fatty acids like octanoic acid, researchers are exploring novel derivatization strategies to create a diverse range of N6-cordycepin analogs.

One area of interest is the introduction of unsaturated fatty acid chains to the N6-position. For example, derivatives of cordycepin containing linoleic acid, arachidonic acid, and α-linolenic acid have been synthesized to investigate the impact of unsaturation on the compound's stability and bioactivity. ucl.ac.uk

Another approach involves the incorporation of more complex functionalities at the N6-position. This can include the attachment of:

Amino acids and peptides: To potentially target specific cellular uptake mechanisms or to create prodrugs that release cordycepin at a target site.

Fluorescent tags: To enable the study of the compound's cellular distribution and mechanism of action.

Other bioactive molecules: To create hybrid compounds with dual or synergistic therapeutic effects.

These novel derivatization strategies aim to expand the chemical space around the cordycepin scaffold, leading to the discovery of new analogs with enhanced therapeutic potential.

Biosynthesis and Natural Occurrence Context of Cordycepin Precursors

Biosynthetic Pathways of Cordycepin (B1669437) in Fungi (e.g., Cordyceps spp.)

The biosynthesis of cordycepin (3'-deoxyadenosine) in fungi, particularly in the well-studied species Cordyceps militaris, is a complex process that has been the subject of extensive research. It is now understood that the production of cordycepin is intricately linked to the purine (B94841) nucleotide biosynthesis pathway.

A key breakthrough in understanding cordycepin biosynthesis was the identification of a specific gene cluster responsible for its production. nih.gov This cluster, often referred to as the cns gene cluster, contains the essential genes encoding the enzymes that catalyze the conversion of precursor molecules into cordycepin.

The primary proposed pathway begins with adenosine (B11128). Through a series of enzymatic reactions, adenosine is converted into cordycepin. An alternative pathway has also been suggested, starting from inosine (B1671953) 5′-monophosphate (IMP), a precursor in the de novo synthesis of purines. researchgate.net

Recent studies have elucidated a novel complementary pathway for cordycepin biosynthesis, suggesting that the fungus can utilize different routes to synthesize this important metabolite. vulcanchem.com The efficiency of these pathways can be influenced by various factors, including the culture conditions of the fungus. For instance, hypoxic (low oxygen) conditions have been shown to be more suitable for cordycepin production in liquid surface cultures compared to submerged cultures. acs.org

Enzymatic Mechanisms Involved in Cordycepin Biosynthesis

The enzymatic machinery encoded by the cns gene cluster in Cordyceps militaris plays a pivotal role in cordycepin biosynthesis. The cluster typically includes four key genes: cns1, cns2, cns3, and cns4. nih.gov

The proposed enzymatic cascade is as follows:

Phosphorylation: The process is initiated by the phosphorylation of adenosine at the 3'-hydroxyl group, a reaction catalyzed by the enzyme Cns3. nih.gov This step forms adenosine-3'-monophosphate (3'-AMP).

Dephosphorylation: The resulting 3'-AMP is then dephosphorylated by the enzyme Cns2 to yield 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA). nih.gov

Reduction: Finally, the oxidoreductase enzyme Cns1 catalyzes the reduction of 2'-C-3'-dA to produce the final product, cordycepin (3'-deoxyadenosine). nih.gov

Interestingly, the biosynthesis of cordycepin is coupled with the production of another adenosine analog, pentostatin. nih.gov Pentostatin is believed to act as a "safeguard" molecule, protecting the fungus from the potential toxicity of cordycepin by inhibiting adenosine deaminase, an enzyme that could otherwise degrade cordycepin. nih.gov

An alternative biosynthetic route has also been proposed, which involves the following steps:

Adenosine monophosphate (AMP) is converted to adenosine diphosphate (B83284) (ADP) by adenosine kinase (ADK). frontiersin.org

ADP is then acted upon by nucleotide reductase (RNRS) to form 3'-deoxyadenosine diphosphate (3'-dADP). frontiersin.org

3'-dADP is subsequently converted to 3'-deoxyadenosine monophosphate (3'-dAMP) by adenylate kinase (ADEK). frontiersin.org

Finally, 5'-nucleotidase catalyzes the dephosphorylation of 3'-dAMP to yield cordycepin. frontiersin.org

Hypothetical Natural Occurrence or Biotransformation Pathways to N6-Octanoyl Cordycepin

There is currently no scientific evidence to suggest that this compound occurs naturally. It is considered a synthetic derivative of cordycepin. However, it is theoretically possible that such a compound could be formed through biotransformation.

One hypothetical pathway involves the enzymatic acylation of cordycepin. While studies have shown that lipases can catalyze the acylation of cordycepin, this typically occurs at the 5'-hydroxyl group of the ribose sugar, not at the N6 position of the adenine (B156593) base.

Another possibility is the existence of a specific N-acyltransferase in certain organisms that could utilize cordycepin as a substrate and an activated form of octanoic acid, such as octanoyl-CoA, as the acyl donor. While N6-acylated adenosine derivatives have been identified in some natural contexts, the specific enzymatic machinery for the N6-octanoylation of cordycepin has not been discovered in any fungus or other organism to date.

The synthesis of this compound in a laboratory setting is typically achieved through the selective chemical acylation of the N6 amino group of cordycepin using octanoyl chloride or a similar activated derivative of octanoic acid.

Isolation and Characterization Methodologies for Cordycepin and Related Metabolites from Natural Sources

The isolation and characterization of cordycepin from natural sources, primarily the fruiting bodies and liquid culture media of Cordyceps species, involve a series of well-established analytical techniques.

Extraction: The initial step is the extraction of metabolites from the fungal material. This is often achieved using solvents such as methanol (B129727) or hot water. researchgate.net The choice of solvent can significantly impact the yield of the extracted compounds.

Purification: Following extraction, the crude extract is subjected to various purification techniques to isolate cordycepin. Common methods include:

Solvent Partitioning: The extract is partitioned between different immiscible solvents (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. researchgate.net

Column Chromatography: This is a widely used technique for separating individual compounds from a mixture. Normal phase column chromatography has been successfully employed for the purification of cordycepin. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification and quantification of cordycepin. Reversed-phase HPLC is commonly used for this purpose. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC): This technique has also been utilized for the preparative isolation of cordycepin. researchgate.net

Characterization: Once isolated, the structure of cordycepin and related metabolites is confirmed using various spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are essential for elucidating the precise molecular structure of the isolated compounds.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently employed. researchgate.netbiosynth.com

Ultraviolet (UV) Spectroscopy: UV spectroscopy can be used to identify the characteristic absorption maxima of purine-containing compounds like cordycepin.

These methodologies have been crucial in identifying and quantifying cordycepin in various Cordyceps species, including C. militaris and C. cicadae. biosynth.com

Molecular Mechanisms of Action and Cellular Targets of N6 Octanoyl Cordycepin

Interaction with Nucleoside Kinases and Phosphorylation Pathways

The biological activity of cordycepin (B1669437) and its derivatives is critically dependent on their intracellular phosphorylation. Like adenosine (B11128), cordycepin is a substrate for cellular kinases that convert it into its mono-, di-, and triphosphate forms. The triphosphate form, cordycepin triphosphate (CoTP or 3'-dATP), is the primary active metabolite that mimics adenosine triphosphate (ATP). nih.govfrontiersin.org This phosphorylation is a crucial step for its cytotoxic effects. uzh.ch

N6-Octanoyl Cordycepin functions as an adenosine deaminase inhibitor, featuring a hydrophobic octanoyl chain that enhances its interaction with the enzyme's active site. scbt.com By inhibiting ADA, it prevents the conversion of cordycepin to the inactive 3'-deoxyinosine (B124312), thus increasing the intracellular pool of the parent compound available for phosphorylation. researchgate.net The prevailing hypothesis is that this compound acts as a prodrug; following cellular uptake, the octanoyl group may be cleaved, releasing cordycepin to be phosphorylated by nucleoside kinases. This process leads to the accumulation of CoTP, which then interferes with ATP-dependent enzymatic reactions. nih.govrndsystems.com The enhanced stability of this compound ensures a more sustained supply of cordycepin for conversion into its active triphosphate form. researchgate.net

Modulation of RNA Synthesis and Polyadenylation Processes

One of the most well-documented mechanisms of cordycepin is the inhibition of RNA synthesis, specifically through the disruption of polyadenylation. nih.govnih.gov Cordycepin's structure lacks a hydroxyl group at the 3' position of its ribose sugar. nih.gov During the synthesis of messenger RNA (mRNA), poly(A) polymerase adds a tail of adenine (B156593) residues to the 3' end, a critical step for mRNA stability, export from the nucleus, and translation.

Because of its structural resemblance to adenosine, cordycepin triphosphate (CoTP) can be incorporated into the growing RNA chain in place of ATP. nih.gov However, once incorporated, the absence of the 3'-hydroxyl group makes it impossible for the next nucleotide to be added, causing premature termination of the poly(A) tail and, consequently, the entire transcription process. nih.gov This leads to the production of dysfunctional mRNAs that are rapidly degraded. nih.gov

As a stabilized derivative, this compound is expected to exert this same effect. By increasing the intracellular persistence of cordycepin, it can lead to a more profound and sustained inhibition of polyadenylation, disrupting the synthesis of functional proteins required for cell survival and proliferation. nih.gov

Regulation of Cell Cycle Progression and Apoptotic Pathways

This compound, through its conversion to active cordycepin metabolites, exerts significant control over cell fate by modulating pathways that govern programmed cell death (apoptosis) and cell division (cell cycle).

The intrinsic, or mitochondrial, pathway of apoptosis is a primary mechanism for cordycepin-induced cell death. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). Cordycepin has been shown to alter the balance between these proteins, favoring apoptosis.

Research demonstrates that cordycepin treatment leads to an increased Bax/Bcl-2 ratio. nih.govmdpi.com This shift promotes the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov Cytosolic cytochrome c then binds to the apoptotic protease activating factor-1 (Apaf-1), forming the apoptosome, which activates the initiator caspase, caspase-9. mdpi.comnih.gov Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell. nih.govsemanticscholar.org

| Protein | Family/Function | Effect of Cordycepin Treatment | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Downregulated | nih.govmdpi.com |

| Bax | Pro-apoptotic | Upregulated/Translocated to mitochondria | mdpi.comsemanticscholar.orgmdpi.com |

| Cytochrome c | Mitochondrial protein | Released into cytosol | nih.govnih.govmdpi.com |

| Cleaved Caspase-9 | Initiator caspase | Upregulated | nih.govmdpi.com |

| Cleaved Caspase-3 | Effector caspase | Upregulated | nih.govnih.gov |

| Cleaved PARP | Caspase-3 substrate | Upregulated | nih.govmdpi.com |

In addition to the intrinsic pathway, cordycepin can also engage the extrinsic apoptotic pathway. This pathway is initiated by the binding of extracellular ligands to death receptors (DRs) on the cell surface, such as Fas or TNF-related receptors. thermofisher.com Studies have shown that cordycepin can increase the expression of DR3 and DR5 in certain cancer cells. mdpi.com

Activation of these receptors leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits and activates the initiator caspase, caspase-8. nih.gov Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3 and caspase-7. mdpi.com Furthermore, caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway, creating a crosstalk between the two systems. mdpi.com

Cordycepin is known to halt cell cycle progression at various checkpoints, preventing cancer cells from proliferating. The specific phase of arrest—G0/G1, S, or G2/M—can depend on the cell type and the concentration of the compound. nih.gov

G0/G1 Arrest: In some cells, cordycepin induces arrest in the G0/G1 phase by downregulating the expression of proteins required for the transition into the S phase, such as cyclin E. semanticscholar.orgscielo.br

S-Phase Arrest: Cordycepin has been observed to cause an accumulation of cells in the S phase. nih.govmdpi.com This effect is often linked to the induction of DNA damage and the inhibition of cyclin-dependent kinase 2 (CDK2), cyclin A2, and cyclin E. nih.govnih.gov

G2/M Arrest: In other cancer cell lines, such as bladder and colon cancer, cordycepin induces a robust G2/M phase arrest. nih.govmdpi.com This is associated with the downregulation of key G2/M regulatory proteins, including CDK1 (also known as Cdc2) and cyclin B1. researchgate.netscielo.br

Research on novel cordycepin derivatives with fatty acid chains has shown that these modifications can enhance the ability to induce cell cycle arrest. Compared to cordycepin alone, these derivatives were found to significantly inhibit cell propagation by trapping cells in the S and G2/M phases while also increasing the percentage of cells arrested in the G0/G1 phase, indicating a potentially synergistic or multi-faceted impact on the cell cycle. researchgate.net

| Protein | Function | Effect of Cordycepin Treatment | Phase of Arrest | Reference |

|---|---|---|---|---|

| Cyclin E | G1/S transition | Downregulated | G0/G1, S | nih.govscielo.br |

| Cyclin A2 | S, G2/M progression | Downregulated | S | nih.govmdpi.com |

| CDK2 | G1/S transition, S progression | Downregulated | S | nih.govmdpi.com |

| Cyclin B1 | G2/M transition | Downregulated | G2/M | researchgate.netscielo.br |

| CDK1 (Cdc2) | G2/M transition | Downregulated | G2/M | nih.govscielo.br |

| p21WAF1 | CDK inhibitor | Upregulated | G2/M | nih.govmdpi.com |

Influence on Inflammatory Signaling Cascades (e.g., NF-κB, MAPK)

While direct studies on this compound's impact on inflammatory signaling are still emerging, the extensive research on its parent compound, cordycepin, provides a strong foundation for understanding its likely mechanisms. Cordycepin is well-documented to modulate key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

The NF-κB signaling pathway is a cornerstone of the inflammatory response. Cordycepin has been shown to suppress the activation of NF-κB. nih.govnih.gov It achieves this by preventing the degradation of IkappaB-α (IκB-α), a protein that keeps NF-κB inactive in the cytoplasm. nih.govnih.gov By inhibiting IκB-α degradation, cordycepin effectively blocks the translocation of NF-κB into the nucleus, where it would otherwise initiate the transcription of pro-inflammatory genes. nih.govnih.gov This inhibitory action has been observed in various cell types, including microglia and macrophages. nih.govnih.govnih.gov

Similarly, the MAPK signaling pathways, which include ERK-1/2, JNK, and p38 kinase, are crucial in mediating cellular responses to a variety of stimuli, including inflammation. Research indicates that cordycepin can inhibit the phosphorylation of these kinases. nih.govnih.gov By doing so, it disrupts the downstream signaling cascade that leads to the production of inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated macrophages and microglial cells, cordycepin has been found to significantly inhibit the phosphorylation of MAPKs, thereby reducing the inflammatory response. nih.govnih.gov Given that this compound is a derivative of cordycepin, it is plausible that it shares these anti-inflammatory properties by acting on the NF-κB and MAPK pathways.

Table 1: Influence of Cordycepin on Inflammatory Signaling Pathways

Targeting of Specific Receptor-Mediated Pathways (e.g., Adenosine Receptors)

This compound, as an adenosine analog, is positioned to interact with adenosine receptors, which are pivotal in regulating a multitude of physiological processes. researchgate.netmdpi.com Molecular docking studies have suggested that cordycepin itself can bind to all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). nih.gov

The interaction with adenosine receptors is significant because these receptors are involved in modulating inflammation and immune responses. For example, the A2A receptor has been implicated in controlling adaptive memory processes. researchgate.net Studies on cordycepin have shown that it can modulate the density of adenosine receptors in the hippocampus, potentially contributing to its nootropic effects. researchgate.net In the context of human sperm capacitation, the inhibition of adenosine receptors was found to significantly decrease the effects induced by cordycepin, suggesting a direct role of these receptors in its mechanism of action. nih.gov Given its structural similarity, this compound is expected to engage with adenosine receptors, potentially influencing cellular signaling pathways in a similar manner to its parent compound.

Inhibition of Enzyme Activities Relevant to Disease Pathogenesis (e.g., adenosine deaminase)

A primary and well-established mechanism of this compound is its role as an inhibitor of adenosine deaminase (ADA). scbt.comlookchem.comusbio.net ADA is a crucial enzyme responsible for the deamination of adenosine and its analogs, including cordycepin, converting them into inactive metabolites. nih.govresearchgate.net The rapid degradation of cordycepin by ADA significantly limits its bioavailability and therapeutic efficacy. researchgate.net

This compound is specifically designed to overcome this limitation. The presence of the elongated hydrophobic octanoyl chain at the N6 position facilitates strong interactions with the active site of ADA. scbt.com This structural modification induces steric effects that can lead to conformational changes in the enzyme, thereby modulating its activity. scbt.com The kinetics of this interaction suggest a mixed inhibition pattern, meaning it can affect both the binding of the substrate to the enzyme and the enzyme's maximum reaction rate. scbt.com By inhibiting ADA, this compound effectively protects cordycepin from rapid metabolism, thereby prolonging its half-life and enhancing its potential therapeutic effects. researchgate.net

Table 2: Enzyme Inhibition by this compound

Pre Clinical Pharmacological Activities of N6 Octanoyl Cordycepin in in Vitro and in Vivo Models

Anticancer Activity in Diverse Cancer Cell Lines and Animal Models

The modification of cordycepin (B1669437) to create derivatives like N6-Octanoyl Cordycepin is a strategy to overcome the rapid in-vivo degradation of the parent compound. mdpi.com This allows for a more sustained biological activity. Studies have investigated the antitumor effects of N6-acylated derivatives, providing insights into the potential of this compound.

Research into N6-acylated cordycepin derivatives has demonstrated potent inhibitory effects on the proliferation of various cancer cell lines. In one key study, a synthesized N6-acylated derivative, referred to as compound 4a and structurally analogous to this compound, was tested against several human cancer cell lines. mdpi.com The compound showed a significantly more potent inhibitory effect on human breast cancer (MCF-7) cells than the original cordycepin molecule. mdpi.com It also displayed activity against human liver cancer (HepG2) and gastric cancer (SGC-7901) cells. mdpi.com

A notable finding was the derivative's selectivity; it exhibited lower toxicity towards normal human breast epithelial cells (MCF-10A), suggesting a favorable therapeutic window. mdpi.com Further analysis revealed that the compound could arrest the cell cycle in the G0/G1 phase, providing a mechanism for its antiproliferative action. mdpi.com

| Compound | MCF-7 (Breast Cancer) μM | HepG2 (Liver Cancer) μM | SGC-7901 (Gastric Cancer) μM |

|---|---|---|---|

| Compound 4a (N6-Acylated Derivative) | 27.57 ± 0.52 | 41.52 ± 1.03 | 59.36 ± 1.15 |

| Cordycepin (Parent Compound) | 46.85 ± 1.62 | 59.41 ± 1.24 | 72.48 ± 1.57 |

The primary mechanism underlying the anticancer activity of the N6-acylated cordycepin derivative is the induction of apoptosis, or programmed cell death. mdpi.com Studies have shown that this compound effectively promotes apoptosis in breast cancer cells. mdpi.com The process is believed to be mediated through the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.com

Western blot analysis confirmed the molecular changes associated with this process. Treatment with the N6-acylated derivative led to the upregulation of several pro-apoptotic proteins, including p53, Bax, Caspase-3, and Caspase-9. mdpi.com Concurrently, it caused a downregulation in the expression of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, ultimately activating the caspase cascade and leading to cell death. mdpi.com

| Protein | Function | Effect of Compound 4a Treatment |

|---|---|---|

| p53 | Tumor Suppressor | Upregulated |

| Bax | Pro-apoptotic | Upregulated |

| Bcl-2 | Anti-apoptotic | Downregulated |

| Caspase-9 | Initiator Caspase (Intrinsic Pathway) | Upregulated |

| Caspase-3 | Executioner Caspase | Upregulated |

Based on currently available scientific literature, there is no specific research data detailing the effects of this compound on the suppression of angiogenesis. While the parent compound, cordycepin, has been shown to possess anti-angiogenic properties, these findings have not been specifically replicated for its N6-octanoyl derivative. nih.govscienceopen.com

There is currently a lack of specific pre-clinical data on the ability of this compound to modulate metastatic potential. Research on the parent compound, cordycepin, has indicated anti-metastatic effects in various cancer models, but dedicated studies on the N6-Octanoyl derivative are not present in the available literature. scienceopen.commdpi.comfrontiersin.org

Immunomodulatory Effects on Immune Cell Populations

Specific studies detailing the immunomodulatory effects of this compound on immune cell populations are not available in the current body of scientific research. The immunomodulatory activities of Cordyceps extracts and the parent compound cordycepin are well-documented, showing complex regulatory effects on the immune system, but these properties have not been specifically investigated for the N6-Octanoyl derivative. nih.govfrontiersin.org

There is no specific research data available concerning the regulation of lymphocyte activation or cytokine production by this compound. Studies on cordycepin have shown that it can suppress T-cell activation and modulate the production of both Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-6) cytokines, but it is unknown if the N6-Octanoyl derivative shares these activities. frontiersin.orgoncotarget.com

Impact on Macrophage Polarization and Activity

Macrophages are highly versatile immune cells that can adopt different functional phenotypes, a process known as polarization. The two main phenotypes are the pro-inflammatory (M1) and the anti-inflammatory/reparative (M2) states. Research on cordycepin indicates that it can significantly modulate this process, generally by shifting the balance away from the pro-inflammatory M1 phenotype towards the M2 phenotype.

Studies show that in macrophages, cordycepin can transform their pro-inflammatory M1 status into an anti-inflammatory M2 status, which is crucial for cell protection and tissue repair. fortunejournals.com When macrophages were stimulated with inflammatory agents like lipopolysaccharide (LPS), treatment with Cordyceps militaris extracts, rich in cordycepin, led to a decrease in the number of M1 macrophages and a dose-dependent increase in M2 macrophages. mdpi.com This shift is critical for controlling inflammation, as M1 macrophages are responsible for releasing pro-inflammatory cytokines, while M2 macrophages help in resolving inflammation and promoting healing. mdpi.comlongdom.org Furthermore, cordycepin was found to enhance the phagocytic activity of macrophages, a key function in clearing pathogens and cellular debris. fortunejournals.commdpi.com

The conditioned medium from cordycepin-treated macrophages was also shown to influence other immune cells, stimulating the differentiation of T cells into regulatory T cells (Treg) and natural killer T-like (NKTL) cells, both of which play roles in suppressing inflammation. mdpi.com

| Effect on Macrophages | Observed Activity of Cordycepin | Reference |

|---|---|---|

| Polarization Shift | Suppresses M1 polarization while promoting M2 polarization. | fortunejournals.commdpi.com |

| Cytokine Modulation | Decreases pro-inflammatory M1 cytokines (TNF-α, IL-1β, IL-6) and increases anti-inflammatory M2 cytokines (IL-10). | fortunejournals.com |

| Phagocytic Activity | Enhances the phagocytic capability of macrophages. | fortunejournals.commdpi.com |

| Immune Cell Crosstalk | Promotes differentiation of Treg and NKTL cells via macrophage conditioning. | mdpi.com |

Anti-inflammatory Properties in Cellular and Animal Models of Inflammation

The anti-inflammatory effects of cordycepin, the active form of this compound, are well-documented across numerous preclinical studies. mdpi.comnih.gov These properties have been demonstrated in various in vitro cell culture systems and in vivo animal models of inflammatory diseases, including acute lung injury, arthritis, and neuroinflammation. nih.govnih.gov The primary mechanism behind these effects is the suppression of key inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response. nih.govdovepress.comnih.gov

In cellular models using murine macrophage cell lines (e.g., RAW 264.7) and microglial cells (e.g., BV2) stimulated with LPS, cordycepin has been shown to potently inhibit the inflammatory cascade. nih.govnih.gov It effectively suppresses the production of a wide array of pro-inflammatory molecules. nih.govdovepress.comnih.gov Furthermore, cordycepin has been found to inhibit the binding of LPS to Toll-like receptor 4 (TLR4), an early and critical step in initiating the inflammatory response to bacterial endotoxins. nih.gov

These cellular findings are supported by animal studies. In a mouse model of LPS-induced acute lung injury, cordycepin treatment was observed to reduce inflammatory damage. nih.gov The collective evidence from these models indicates that cordycepin has robust anti-inflammatory activity. mdpi.com

A key aspect of the anti-inflammatory action of cordycepin is its ability to inhibit the production and expression of numerous pro-inflammatory mediators. This inhibition occurs at both the protein and gene expression levels.

In LPS-stimulated macrophages, cordycepin significantly suppresses the synthesis of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govdovepress.com This is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govdovepress.com

Furthermore, cordycepin potently inhibits the release of key pro-inflammatory cytokines. nih.gov Studies consistently show a concentration-dependent reduction in tumor necrosis factor-alpha (TNF-α), interleukin-1-beta (IL-1β), and interleukin-6 (IL-6) in response to cordycepin treatment in activated macrophages. fortunejournals.comnih.govmdpi.com In models of viral infection, cordycepin also reduces the production of inflammatory chemokines such as RANTES and IP-10, which are responsible for recruiting immune cells to the site of inflammation. nih.gov This broad inhibition of pro-inflammatory mediators is a direct result of its ability to block the NF-κB and MAPK signaling pathways that control the transcription of these inflammatory genes. nih.govnih.gov

| Mediator Category | Specific Mediator Inhibited | Mechanism/Effect | Reference |

|---|---|---|---|

| Enzymes | Inducible Nitric Oxide Synthase (iNOS) | Downregulation of gene expression. | nih.govdovepress.com |

| Cyclooxygenase-2 (COX-2) | Downregulation of gene expression. | nih.govdovepress.com | |

| Signaling Molecules | Nitric Oxide (NO) | Decreased production. | nih.govdovepress.comnih.gov |

| Prostaglandin E2 (PGE2) | Decreased production. | nih.govnih.gov | |

| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Decreased release and gene expression. | nih.govnih.govdovepress.com |

| Interleukin-1-beta (IL-1β) | Decreased release and gene expression. | fortunejournals.comnih.govdovepress.com | |

| Interleukin-6 (IL-6) | Decreased release and gene expression. | fortunejournals.comnih.gov | |

| Chemokines | RANTES (CCL5) | Decreased production in viral infection models. | nih.gov |

| IP-10 (CXCL10) | Decreased production in viral infection models. | nih.gov |

Beyond simply inhibiting the initiation of inflammation, cordycepin also appears to contribute to its resolution. A healthy inflammatory response is self-limiting, and the resolution phase is an active process that involves switching off pro-inflammatory signals and promoting tissue repair. Cordycepin aids this process by promoting an anti-inflammatory environment.

One key mechanism is the upregulation of anti-inflammatory cytokines. Research has shown that cordycepin can increase the expression of interleukin-10 (IL-10) in human peripheral blood mononuclear cells. fortunejournals.com IL-10 is a potent anti-inflammatory cytokine that plays a critical role in suppressing the function of M1 macrophages and downregulating the production of pro-inflammatory mediators, thereby actively resolving inflammation. Additionally, cordycepin has been found to reduce cellular responses to Transforming Growth Factor-beta (TGFβ), a cytokine family involved in the complex processes of both promoting and resolving inflammation, as well as tissue remodeling. mdpi.com By modulating these pathways, cordycepin helps transition the immune response from a pro-inflammatory state to a reparative one.

Antiviral Activity Against Specific Viral Pathogens (e.g., RNA viruses)

Cordycepin, the active metabolite of this compound, demonstrates significant antiviral activity against a wide range of viruses, with particularly notable effects against RNA viruses. oncoscience.usfortunejournals.com Its efficacy has been demonstrated in preclinical studies against several major human pathogens, including Dengue virus (DENV), Enterovirus A71 (EV-A71), Hepatitis C virus (HCV), and SARS-CoV-2. nih.govmdpi.com The antiviral action of cordycepin is attributed to its structural similarity to the nucleoside adenosine (B11128). nih.gov

| Virus (Type) | Observed Antiviral Effect of Cordycepin | Reference |

|---|---|---|

| Dengue Virus (DENV) (RNA) | Inhibits viral replication, virion production, and protein synthesis. | nih.govnih.gov |

| Enterovirus A71 (EV-A71) (RNA) | Reduces viral load and viral RNA levels. | mdpi.com |

| Hepatitis C Virus (HCV) (RNA) | Inhibits HCV RNA replication. | nih.gov |

| SARS-CoV-2 (RNA) | Inhibits viral replication. | researchgate.net |

| Epstein-Barr Virus (EBV) (DNA) | Suppresses viral replication. | oncoscience.us |

| Influenza Virus (RNA) | Inhibits viral genome replication. | oncoscience.us |

| Human Immunodeficiency Virus (HIV) (RNA) | Demonstrates antiviral activity. | oncoscience.us |

The primary mechanism for cordycepin's antiviral activity is the direct inhibition of viral RNA synthesis. nih.gov As a nucleoside analog of adenosine, cordycepin (3'-deoxyadenosine) differs from adenosine in that it lacks a hydroxyl group at the 3' position of its ribose sugar component. fortunejournals.com During viral replication, RNA viruses use an enzyme called RNA-dependent RNA polymerase (RdRp) to synthesize new copies of their genome. researchgate.net

Because of its structural similarity, cordycepin can be mistaken for adenosine by the viral RdRp and incorporated into the newly forming viral RNA strand. oncoscience.us However, once incorporated, it acts as a chain terminator. The absence of the 3'-hydroxyl group makes it impossible for the RdRp to add the next nucleoside, halting the elongation of the RNA chain. oncoscience.us This premature termination of synthesis prevents the formation of functional viral genomes and proteins, thereby effectively stopping the viral replication cycle. oncoscience.usmdpi.com This effect has been observed to occur at the post-infection stage, after the virus has already entered the host cell. mdpi.com

In addition to directly inhibiting viral replication, cordycepin also modulates the host's immune response to the infection. It appears to have a dual function: enhancing the direct antiviral state of host cells while simultaneously controlling the excessive inflammation that can cause tissue damage during severe infections.

Studies have shown that cordycepin treatment can lead to the increased induction of interferon (IFN) and downstream antiviral proteins. researchgate.net This is a critical part of the innate immune response, as interferons signal to surrounding cells to heighten their antiviral defenses. The mechanism may involve the activation of the RIG-I-MAVS signaling pathway, which is a key sensor of viral RNA in the cytoplasm that triggers interferon production. researchgate.net

At the same time, cordycepin helps to prevent an overactive and damaging inflammatory response, often referred to as a "cytokine storm," which is a hallmark of severe viral diseases. nih.govresearchgate.net By inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α, cordycepin helps to suppress this hyperinflammation, thereby protecting host tissues from immunopathology. fortunejournals.comnih.gov This combined effect of boosting direct antiviral pathways while controlling inflammation makes it a promising candidate for viral therapies. researchgate.net

Neuroprotective Effects in In Vitro and Animal Models of Neuronal Injury

While direct studies on this compound are lacking, the parent compound, cordycepin, has demonstrated significant neuroprotective properties across various preclinical models of neuronal injury. These effects are largely attributed to its anti-inflammatory, antioxidant, and anti-apoptotic mechanisms mdpi.comnih.govmdpi.com.

In models of cerebral ischemia, cordycepin has been shown to protect against neuronal damage. It can reduce the infarct volume and ameliorate neuronal death in the regions surrounding a hematoma following an intracerebral hemorrhage researchgate.net. The proposed mechanism involves the suppression of neuroinflammation, specifically by inhibiting the activation of the NLRP3 inflammasome, a key mediator of the inflammatory response in the brain. researchgate.net Cordycepin treatment in animal models of intracerebral hemorrhage led to decreased production of inflammatory cytokines like IL-1β and IL-18 researchgate.net.

Furthermore, in cases of traumatic brain injury (TBI), cordycepin administration has been found to provide long-term neuroprotection by inhibiting the infiltration of neutrophils, preserving the integrity of the blood-brain barrier (BBB), and modulating the polarization of microglia and macrophages towards an anti-inflammatory state nih.gov.

In vitro studies using primary hippocampal neurons have shown that cordycepin can protect against glutamate-induced excitotoxicity, a common pathway in many neurodegenerative conditions nih.gov. It achieves this by reducing the overproduction of reactive oxygen species (ROS), lowering excessive intracellular calcium levels, and inhibiting the activity of acetylcholinesterase nih.gov. This neuroprotective effect appears to be mediated, at least in part, through the activation of the adenosine A1 receptor nih.gov. The antioxidant properties of cordycepin are further supported by findings that it can increase the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase mdpi.com.

Table 1: Summary of Preclinical Neuroprotective Effects of Cordycepin (Parent Compound)

| Model System | Key Findings | Proposed Mechanism of Action | Reference(s) |

|---|---|---|---|

| In Vivo: Mouse Model of Intracerebral Hemorrhage (ICH) | Alleviated neurological deficits, brain edema, and perihematomal tissue damage. | Suppression of NLRP3 inflammasome activation; reduction of IL-1β and IL-18. | researchgate.net |

| In Vivo: Mouse Model of Traumatic Brain Injury (TBI) | Ameliorated long-term neurological deficits and reduced neuronal tissue loss. | Inhibition of neutrophil infiltration and neuroinflammation; preservation of BBB integrity. | nih.gov |

| In Vitro: Glutamate-Induced Injury in Primary Hippocampal Neurons | Inhibited cell death, reduced ROS production, and lowered intracellular Ca2+ levels. | Activation of adenosine A1 receptor; inhibition of acetylcholinesterase. | nih.gov |

| In Vitro & In Vivo: Models of Neuroinflammation | Suppressed the release of neuroinflammatory cytokines from microglia. | Inhibition of Akt, NF-κB, and MAPK signaling pathways. | nih.gov |

Metabolic Regulation and Energy Homeostasis Modulation in Pre-clinical Models

Specific data on how this compound modulates metabolic pathways is not available in the current body of scientific literature. However, its parent compound, cordycepin, is well-documented as a significant regulator of metabolism and energy homeostasis, primarily through its ability to activate AMP-activated protein kinase (AMPK) nih.gov.

AMPK is a crucial cellular energy sensor that, once activated, shifts metabolism from anabolic processes that consume energy to catabolic processes that produce energy nih.gov. Cordycepin is a pro-drug that is converted inside the cell to cordycepin monophosphate, which mimics adenosine monophosphate (AMP) and activates AMPK uzh.ch. This activation is central to many of cordycepin's metabolic effects.

In preclinical models of metabolic disease, cordycepin has shown therapeutic potential in managing both hyperlipidemia and hyperglycemia nih.gov. In high-fat diet-induced obese mice, cordycepin administration reduced body weight, decreased fat accumulation, and improved blood glucose levels mdpi.com. It also modulated the composition of the gut microbiota, which is increasingly recognized as a key factor in metabolic health mdpi.com. Studies have shown that cordycepin can lower serum levels of total cholesterol, triglycerides, and LDL-C while increasing HDL-C mdpi.com. The underlying mechanisms involve the downregulation of proteins involved in lipid synthesis (e.g., SREBP1-c, ACC) and the upregulation of proteins involved in fatty acid oxidation (e.g., CPT-1, PPARα) via AMPK activation nih.gov.

Regarding glucose metabolism, cordycepin has demonstrated the ability to lower plasma glucose levels and improve glucose tolerance in diabetic animal models nih.gov. This anti-diabetic effect is linked to the activation of AMPK, which enhances glucose uptake in tissues and modulates insulin (B600854) sensitivity nih.govmdpi.com.

Table 2: Summary of Preclinical Metabolic Effects of Cordycepin (Parent Compound)

| Model System | Key Findings | Proposed Mechanism of Action | Reference(s) |

|---|---|---|---|

| In Vivo: High-Fat Diet-Induced Obese Mice | Reduced body weight, fat accumulation, and intestinal inflammation; improved blood glucose. | Modulation of gut microbiota; regulation of key metabolites. | mdpi.com |

| In Vivo: Alloxan-Induced Diabetic Mice | Decreased plasma glucose levels; improved oral glucose tolerance. | Regulation of glucose metabolism. | nih.gov |

| In Vivo: Hyperlipidemic Hamsters and Rats | Alleviated hyperlipidemia. | Activation of AMPK pathway to regulate lipid metabolism. | nih.gov |

| In Vitro: Various Cell Lines | Activation of AMPK. | Cordycepin is converted to cordycepin monophosphate, an AMP analog. | uzh.ch |

Pharmacokinetic and Metabolic Profiling of N6 Octanoyl Cordycepin in Pre Clinical Models

Absorption and Distribution Characteristics in Animal Models

While specific studies detailing the absorption and distribution of N6-Octanoyl Cordycepin (B1669437) are limited, the rationale for its design suggests improved absorption characteristics compared to its parent compound, cordycepin. The increased lipophilicity due to the octanoyl chain is expected to enhance cell membrane permeability. vulcanchem.com

Studies on cordycepin reveal that it is distributed to various tissues, with the highest concentrations found in the kidney, followed by the liver, heart, lung, spleen, and brain. researchgate.netresearchgate.net After intravenous administration in rats, cordycepin has a volume of distribution recorded at 8.80 ± 4.30 L/kg. researchgate.net Given its structural similarity, N6-Octanoyl Cordycepin is anticipated to have a broad tissue distribution, potentially with enhanced penetration into lipophilic compartments.

Table 1: Tissue Distribution of Cordycepin in Rats

| Tissue | Relative Concentration |

| Kidney | +++++ |

| Liver | ++++ |

| Heart | +++ |

| Lung | ++ |

| Spleen | + |

| Brain | + |

This table illustrates the relative distribution pattern of cordycepin in various rat tissues, with '+' indicating the level of concentration.

Metabolic Fate and Metabolite Identification in Biological Systems

The metabolism of this compound is intrinsically linked to that of cordycepin. The N6-octanoyl modification is primarily designed to protect the molecule from rapid metabolic degradation. vulcanchem.com

A key metabolic pathway for this compound is expected to be de-esterification, a process that would cleave the octanoyl group to release the active parent compound, cordycepin. This enzymatic biotransformation is a common fate for ester prodrugs in the body. Following this, the released cordycepin would be subject to its known metabolic pathways.

The primary metabolic vulnerability of cordycepin is its rapid deamination by adenosine (B11128) deaminase (ADA) into 3'-deoxyinosine (B124312). researchgate.netresearchgate.net This metabolic step significantly shortens the half-life and reduces the bioavailability of cordycepin. researchgate.netresearchgate.net The N6-octanoyl group in this compound serves to shield the N6 amino group from ADA, thereby delaying this rapid degradation. vulcanchem.comscbt.com

Once this compound is metabolized to cordycepin, the subsequent major circulating metabolite is 3'-deoxyinosine. researchgate.netresearchgate.net Studies on cordycepin have shown that 3'-deoxyinosine is generated as the main metabolite following administration. researchgate.netresearchgate.net While 3'-deoxyinosine is the primary metabolite, its biological activity is generally considered to be less potent than that of cordycepin.

Table 2: Key Metabolites in the Biotransformation of this compound

| Precursor | Primary Metabolite | Secondary Metabolite |

| This compound | Cordycepin | 3'-deoxyinosine |

Excretion Pathways and Elimination Kinetics in Animal Models

The modification of cordycepin to this compound is expected to alter these kinetics. By resisting deamination, this compound or its primary metabolite, cordycepin, would likely have a longer half-life and lower clearance compared to cordycepin administered directly. nih.gov Studies on other N-acyl cordycepin derivatives have shown that increasing the length of the alkyl chain can extend the half-life (t1/2) and the time to reach maximum concentration (Tmax). nih.gov

Influence of Route of Administration on Pre-clinical Pharmacokinetics

The route of administration significantly impacts the pharmacokinetics of cordycepin and, by extension, this compound. Oral administration of cordycepin results in poor bioavailability due to its rapid metabolism. nih.gov In contrast, intravenous administration leads to a rapid increase in plasma levels, followed by a swift decline. researchgate.net

The design of this compound aims to improve its oral bioavailability by protecting it from first-pass metabolism. vulcanchem.com The increased lipophilicity may also enhance its absorption from the gastrointestinal tract. While specific preclinical pharmacokinetic studies comparing different routes of administration for this compound are needed for confirmation, it is hypothesized that the oral route would be more viable for this derivative than for the parent compound.

Advanced Analytical Methodologies for N6 Octanoyl Cordycepin Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic methods are fundamental for isolating and quantifying N6-Octanoyl Cordycepin (B1669437) from various matrices, including synthetic reaction mixtures and biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cordycepin and its derivatives. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is commonly utilized, employing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govspkx.net.cn The separation is typically achieved using a gradient elution system, often a mixture of water and methanol (B129727) or acetonitrile. sciepub.com Detection is frequently performed using a UV detector, with the wavelength set around 260 nm, which is the characteristic absorption wavelength for nucleosides. spkx.net.cnjmb.or.kr The method's linearity, accuracy, and precision are established through validation processes to ensure reliable quantification. thaiscience.info For instance, HPLC methods for cordycepin have demonstrated good linear relationships between peak area and concentration over specific ranges, with high coefficients of determination (R² > 0.999). spkx.net.cnthaiscience.info

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity compared to HPLC with UV detection. mdpi.com This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov LC-MS/MS is particularly valuable for quantifying low levels of the compound and for analysis in complex matrices where co-eluting substances might interfere with UV detection. sciepub.com The method often employs electrospray ionization (ESI) in positive ion mode. sciepub.com For quantification, selective ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used, providing high specificity by monitoring characteristic parent and fragment ion transitions. sciepub.comresearchgate.net LC-MS/MS methods have been developed for cordycepin with low limits of detection (LOD) and quantification (LOQ), demonstrating their suitability for trace analysis. researchgate.net

Table 1: Exemplary HPLC Parameters for Nucleoside Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Methanol and Water sciepub.com |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 260 nm spkx.net.cn |

| Column Temp. | 40 °C spkx.net.cn |

| Injection Vol. | 10 µL nih.gov |

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, HRMS, FT-IR)

Spectroscopic techniques are indispensable for confirming the chemical structure of N6-Octanoyl Cordycepin and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. nih.govcsfarmacie.cz Data from 2D NMR experiments like COSY, HSQC, and HMBC can further establish connectivity between atoms. csfarmacie.cz NMR is also used for the metabolic profiling of extracts containing cordycepin and other nucleosides, allowing for the identification and quantification of multiple compounds simultaneously in a complex mixture without sample pre-treatment. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound. This is crucial for confirming its molecular formula and for distinguishing it from other compounds with similar nominal masses.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of a compound shows absorption bands corresponding to the vibrations of specific chemical bonds. researchgate.net For this compound, characteristic peaks would be expected for the N-H, C=O (amide and octanoyl carbonyl), C-N, C-O, and aromatic C=C bonds, providing confirmation of the key structural moieties. researchgate.netresearchgate.net Comparing the FT-IR spectrum of a synthesized sample to a standard can help verify its identity. researchgate.net

Table 2: Key Spectroscopic Data for Cordycepin Structure

| Technique | Observation | Reference |

| ¹H NMR | Characteristic signals for purine (B94841) and ribose protons. | nih.gov |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. | nih.gov |

| FT-IR (cm⁻¹) | Bands at ~3416, 3331 (N-H), ~2922 (C-H), ~1675 (C=O). | researchgate.net |

Development of Bioanalytical Methods for Detection in Complex Biological Matrices

To understand the pharmacokinetics of this compound, robust bioanalytical methods are required for its detection in biological fluids and tissues (e.g., plasma, urine, cell lysates). LC-MS/MS is the method of choice for this purpose due to its high sensitivity and specificity, which are necessary to measure the typically low concentrations of a compound and its metabolites in biological samples. nih.gov Method development involves optimizing sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation to remove matrix interference, and mass spectrometric conditions to achieve the required sensitivity and linear dynamic range. nih.gov

Cellular Uptake and Intracellular Localization Studies Using Advanced Imaging

Investigating how this compound enters cells and where it localizes is key to understanding its mechanism of action. While specific studies on this compound are not available, methodologies used for similar compounds involve advanced imaging techniques. Techniques such as fluorescence microscopy could be employed by labeling this compound with a fluorescent tag. This would allow for the visualization of its uptake, distribution, and accumulation within different cellular compartments in real-time. The endocytosis pathways for nanoparticles, for instance, have been studied to understand their journey inside cells, a conceptual approach that could be adapted for small molecules. nih.govrsc.org

Translational Prospects and Future Directions in N6 Octanoyl Cordycepin Research

Elucidation of Unexplored Molecular Targets and Signaling Pathways

The therapeutic effects of the parent compound, cordycepin (B1669437), are known to be mediated through its interaction with a multitude of cellular targets and signaling pathways. nih.gov These established pathways for cordycepin represent the most logical starting points for investigating the mechanism of action of N6-Octanoyl Cordycepin. Key known pathways affected by cordycepin include:

PI3K/AKT/mTOR Pathway : Cordycepin can inhibit this crucial pathway involved in cell growth and proliferation. semanticscholar.orgscielo.br

AMP-activated protein kinase (AMPK) Pathway : Cordycepin is known to activate AMPK, a central regulator of cellular energy homeostasis. semanticscholar.orgnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway : It has been shown to modulate MAPK signaling, which is involved in cellular stress responses, proliferation, and apoptosis. interrev.comscielo.br

NF-κB Signaling : Cordycepin can suppress the activation of NF-κB, a key player in inflammatory responses. nih.govmdpi.com

RNA Synthesis Interference : As an adenosine (B11128) analogue lacking a 3'-hydroxyl group, cordycepin can act as a terminator of RNA chain elongation during transcription. nih.govd-nb.infouzh.ch

Adenosine Receptors : Cordycepin interacts with adenosine receptors, such as A2A and A3, to mediate some of its effects. nih.govresearchgate.net

While this compound likely interacts with these same targets, its unique structural modification opens up new avenues for exploration. The increased lipophilicity conferred by the octanoyl chain may alter its interaction with cell membranes and membrane-bound proteins. This suggests that unexplored targets could include specific cell surface receptors, ion channels, or transmembrane enzymes whose function is sensitive to the lipid environment. Furthermore, computational molecular docking studies on cordycepin have suggested potential interactions with targets like NAD⁺-dependent DNA ligase (LigA), which remain to be experimentally validated for the N6-octanoyl derivative. researchgate.net Future research must focus on comparative studies to determine if this compound has a different binding affinity for known targets or engages with entirely novel molecular partners.

Investigation of Combination Therapies with Existing Agents in Pre-clinical Models

A significant area of translational research for cordycepin involves its use in combination with established therapeutic agents to achieve synergistic effects or to overcome drug resistance. scielo.br Pre-clinical studies have demonstrated the potential of cordycepin to enhance the efficacy of various treatments. These findings provide a strong rationale for investigating this compound in similar pre-clinical combination models.

Table 1: Pre-clinical Combination Studies with Cordycepin as a Framework for Future this compound Research

| Combination Agent | Agent Class | Observed Effect in Pre-clinical Models | Reference |

|---|---|---|---|

| Cisplatin (DDP) | Chemotherapy | Enhanced sensitivity of resistant bladder cancer and osteosarcoma cells. | scielo.br |

| Doxorubicin | Chemotherapy | Significant inhibitory effects on liver cancer and glioblastoma cell activity and proliferation. | scielo.br |

| Apatinib | Targeted Therapy | Synergistic anticancer effect on non-small cell lung cancer cells. | scielo.brscielo.br |

The potentially longer half-life and improved pharmacokinetic profile of this compound could make it an even more effective partner in these combinations. researchgate.netresearchgate.net A sustained presence of the drug could more effectively sensitize tumor cells to chemotherapy or radiation. In the context of immunotherapy, its immunomodulatory effects could be prolonged, potentially leading to a more robust and durable anti-tumor immune response when combined with checkpoint inhibitors like anti-PD1. nih.govnih.gov Future pre-clinical studies should systematically evaluate this compound alongside these and other existing agents in various cancer models.

Development of Novel Delivery Systems for Enhanced Efficacy in Specific Pre-clinical Models

A major hurdle for the clinical application of cordycepin is its poor solubility and bioavailability, which complicates the development of effective formulations. nih.govworktribe.com While modifications like the N6-octanoyl chain are designed to improve intrinsic properties, advanced drug delivery systems offer a parallel strategy to further enhance therapeutic efficacy. nih.govresearchgate.net The increased lipophilicity of this compound makes it a particularly suitable candidate for encapsulation within lipid-based nanocarriers. vulcanchem.com

Novel drug delivery systems can offer precise, targeted administration, maximize bioavailability, and provide extended release, thereby improving therapeutic outcomes while potentially reducing side effects. taylorfrancis.comscienceopen.com

Table 2: Potential Novel Delivery Systems for this compound

| Delivery System | Description | Potential Advantage for this compound |

|---|---|---|

| Liposomes | Spherical vesicles composed of a lipid bilayer. | Can encapsulate lipophilic drugs like this compound, improving solubility and enabling targeted delivery. taylorfrancis.com |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids. | High stability, controlled release, and suitability for lipophilic compounds. taylorfrancis.com |

| Nanostructured Lipid Carriers (NLCs) | A modified version of SLNs with a less-ordered lipid matrix. | Higher drug loading capacity and reduced drug expulsion during storage compared to SLNs. taylorfrancis.com |

| Phytosomes | Complexes of phytoconstituents and phospholipids. | Enhances the absorption and bioavailability of lipid-compatible plant-derived compounds. taylorfrancis.com |

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers. | Offers controlled and sustained release and can be functionalized for specific cell targeting. taylorfrancis.com |

Future pre-clinical research should focus on formulating this compound into these advanced delivery systems and evaluating their pharmacokinetic profiles and therapeutic efficacy in relevant disease models.

Exploration of Additional Therapeutic Indications Based on Mechanistic Insights

The parent compound, cordycepin, has demonstrated a wide spectrum of pharmacological activities in pre-clinical studies, pointing to a broad range of potential therapeutic applications. nih.govd-nb.info These established activities, rooted in its molecular mechanisms, provide a roadmap for exploring the therapeutic utility of this compound.

Anti-Cancer: Cordycepin exhibits multi-faceted anti-cancer effects, including inhibiting proliferation, inducing apoptosis, and preventing metastasis across numerous cancer types. nih.govscielo.brnih.gov this compound is expected to share these properties, with the potential for enhanced potency due to its improved metabolic stability.

Anti-Inflammatory: By inhibiting key inflammatory pathways like NF-κB, cordycepin shows robust anti-inflammatory activity in various models. semanticscholar.orgnih.gov The potentially sustained action of this compound could make it a candidate for chronic inflammatory diseases.

Immunomodulatory: Cordycepin can modulate the activity of immune cells, including T cells, NK cells, and macrophages. scielo.brnih.gov This activity is the basis for its use in combination with immunotherapy and suggests potential applications for this compound in autoimmune disorders or as an immune-enhancing agent.

Antiviral: Cordycepin has reported antiviral properties, and its nucleoside analogue structure is the basis for this activity. researchgate.net The enhanced stability of this compound could translate to more sustained antiviral pressure.

Mechanistic insights into the derivative's specific interactions with molecular targets will be crucial for identifying novel and potentially unexpected therapeutic indications beyond those of its parent compound.

Challenges and Opportunities in Pre-clinical Development and Optimization

The pre-clinical development of any new chemical entity is fraught with challenges, but it also presents unique opportunities for optimization and innovation. americanpharmaceuticalreview.com

Table 3: Challenges and Opportunities in the Pre-clinical Development of this compound

| Challenges | Opportunities |

|---|---|

| Limited Specific Research Data: There is a scarcity of published studies focusing exclusively on this compound. vulcanchem.com | Enhanced Pharmacokinetic Profile: The N6-acylation is designed to resist ADA degradation, potentially leading to a longer half-life and improved bioavailability. vulcanchem.comresearchgate.netresearchgate.net |

| Production and Scalability: Large-scale, cost-effective synthesis of a high-purity derivative can be a significant hurdle. nih.govnih.gov | Improved Therapeutic Window: Enhanced stability and potential for targeted delivery could lead to greater efficacy at lower concentrations, widening the therapeutic index. |

| Comprehensive Toxicology: Extensive safety and toxicology studies in relevant animal models are required before any human trials can be considered. americanpharmaceuticalreview.com | Overcoming Drug Resistance: The derivative may be effective against tumors that have developed resistance to cordycepin via high ADA expression. mdpi.com |

| Relevance of Animal Models: For biologics and their derivatives, selecting an appropriate animal species where the pharmacology is relevant can be difficult. americanpharmaceuticalreview.com | Novel Therapeutic Applications: The unique physicochemical properties of the derivative may enable its use in new disease contexts where the parent compound was less effective. vulcanchem.com |

Addressing these challenges through focused research and development will be key to unlocking the full therapeutic potential of this promising compound.

Identification of Predictive Biomarkers for this compound Efficacy in Pre-clinical Models

The identification of predictive biomarkers is a cornerstone of personalized medicine, allowing for the selection of patient populations most likely to respond to a given therapy. For cordycepin, the level of adenosine deaminase (ADA) activity has been proposed as a key predictive biomarker. mdpi.com High levels of ADA in tumors lead to rapid degradation of cordycepin, likely resulting in a poor therapeutic response. mdpi.com

A critical translational question for this compound is whether its efficacy is independent of ADA status. Because the N6-octanoyl modification is designed to protect against ADA-mediated deamination, it is hypothesized that the derivative may be effective even in tumors with high ADA expression. This would significantly broaden its clinical applicability compared to the parent compound.

Future pre-clinical studies must stratify experimental models based on ADA expression to test this hypothesis directly. Other potential predictive biomarkers could include the expression levels of its molecular targets. For instance, high expression of adenosine A3 receptors or specific components of the PI3K/AKT or MAPK pathways could correlate with heightened sensitivity to this compound in pre-clinical models. Investigating these correlations will be essential for guiding future clinical trial design.

Q & A

Q. Q1. How is N6-Octanoyl Cordycepin structurally characterized in novel research settings, and what analytical methods ensure its identity and purity?

Methodological Answer:

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) to verify the acylated adenosine backbone and octanoyl sidechain. Compare spectral data with existing literature for known analogs .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 260 nm for adenosine derivatives) and ensure ≥95% purity. Validate methods using internal standards and calibration curves .

Q. Q2. What standardized assays are recommended to evaluate this compound’s adenosine deaminase (ADA) inhibitory activity?

Methodological Answer:

- Enzyme Kinetics : Use spectrophotometric assays (e.g., monitoring adenosine-to-inosine conversion at 265 nm). Include controls for non-specific interactions (e.g., heat-inactivated enzyme, substrate-only blanks).

- Dose-Response Curves : Calculate IC₅₀ values using 8–10 concentration points in triplicate. Validate with positive controls like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported data on this compound’s non-competitive inhibition mechanism versus competitive inhibition observed in other ADA inhibitors?

Methodological Answer:

- Mechanistic Studies : Perform Lineweaver-Burk plots to distinguish inhibition types. For non-competitive inhibition, parallel lines at varying inhibitor concentrations confirm unchanged but reduced .

- Structural Docking : Use molecular dynamics simulations to map the octanoyl chain’s interaction with hydrophobic pockets in ADA’s allosteric sites, which may explain its non-competitive behavior .

- Comparative Analysis : Replicate conflicting studies under identical buffer conditions (pH 7.4, 37°C) and enzyme sources (e.g., human vs. bovine ADA) to isolate variables .

Q. Q4. What experimental designs are optimal for assessing this compound’s metabolic stability in vivo, and how can interspecies variability be addressed?

Methodological Answer:

- In Vitro Models : Use liver microsomes or hepatocytes from multiple species (e.g., human, rat, mouse) to quantify metabolic half-life () via LC-MS/MS. Include NADPH-regenerating systems to simulate Phase I metabolism.

- Interspecies Scaling : Apply physiologically based pharmacokinetic (PBPK) modeling to predict human clearance from rodent data. Validate with allometric scaling coefficients .

Q. Q5. How can researchers differentiate this compound’s direct enzyme inhibition from off-target effects in complex biological systems?

Methodological Answer:

- Selectivity Profiling : Use kinase/phosphatase inhibitor panels (e.g., Eurofins DiscoverX) to assess off-target binding at 10 µM.

- CRISPR-Cas9 Knockout Models : Generate ADA-deficient cell lines to isolate compound-specific effects. Compare responses in wild-type vs. knockout systems .

- Thermal Shift Assays : Monitor ADA thermal stability via differential scanning fluorimetry (DSF) to confirm direct ligand binding .

Data Contradiction and Synthesis

Q. Q6. How should conflicting reports on this compound’s cytotoxicity in cancer versus normal cells be systematically analyzed?

Methodological Answer:

- Dose-Range Optimization : Test cytotoxicity (MTT/CCK-8 assays) across 3–4 log concentrations (1 nM–100 µM) in ≥3 cell lines per category (e.g., A549, HEK293).

- Meta-Analysis : Apply PRISMA guidelines to aggregate published IC₅₀ values. Use random-effects models to account for heterogeneity in cell culture conditions (e.g., serum concentration, passage number) .

- Mechanistic Overlay : Correlate cytotoxicity with ADA activity knockdown (via siRNA) to confirm on-target effects .

Experimental Reproducibility

Q. Q7. What steps ensure reproducibility in synthesizing and characterizing this compound across laboratories?

Methodological Answer:

- Synthetic Protocols : Publish detailed procedures in Supporting Information, including reaction temperatures, solvent purity, and purification gradients. Use IUPAC nomenclature for unambiguous reporting .